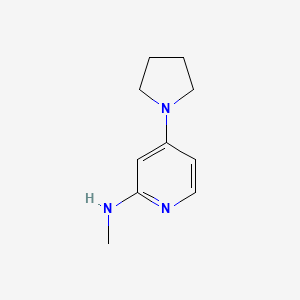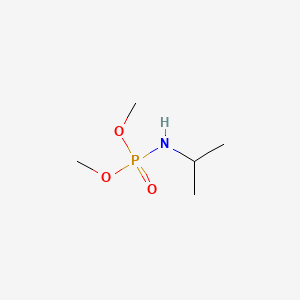
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C5H14NO3P It is an ester derivative of phosphoramidic acid, where the hydrogen atoms are replaced by a 1-methylethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (1-methylethyl)-, dimethyl ester typically involves the reaction of phosphoramidic acid with isopropyl alcohol and methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphoramidic acid to form the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoramidic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoramidic acid, isopropyl alcohol, and methanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoramidic acid esters.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and flame retardants.
Mecanismo De Acción
The mechanism by which phosphoramidic acid, (1-methylethyl)-, dimethyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phosphoramidic acid, which can then participate in various biochemical reactions. The compound may also act as a ligand, binding to metal ions or enzymes and modulating their activity.
Comparación Con Compuestos Similares
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphoric acid esters: These compounds have similar ester bonds but differ in the substituents attached to the phosphorus atom.
Phosphoramidates: These compounds contain an amide group instead of ester groups and have different reactivity and applications.
Phosphonates: These compounds have a direct carbon-phosphorus bond, which gives them unique chemical properties compared to esters.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Propiedades
Número CAS |
74124-43-9 |
|---|---|
Fórmula molecular |
C5H14NO3P |
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
N-dimethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C5H14NO3P/c1-5(2)6-10(7,8-3)9-4/h5H,1-4H3,(H,6,7) |
Clave InChI |
GVUUSKMMJGVWGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


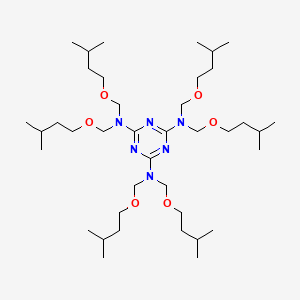
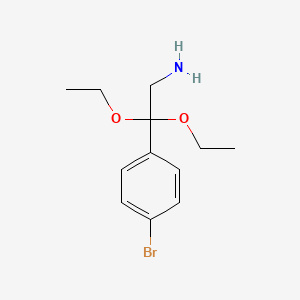
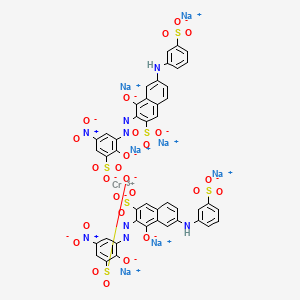
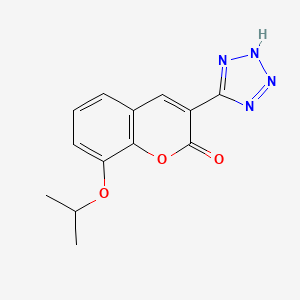
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
